(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Pyridoxyl-Glutamic Acid-5’-Monophosphate are not extensively documented in the available literature. it is known that the compound can be synthesized through the reaction of pyridoxal phosphate with glutamic acid derivatives under specific conditions . Industrial production methods for this compound are not well-established, indicating that it is primarily used in research settings rather than for large-scale industrial applications.
Chemical Reactions Analysis
Pyridoxyl-Glutamic Acid-5’-Monophosphate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions are also possible, but detailed information on reagents and conditions is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the amino and carboxy groups.
Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyridoxyl-Glutamic Acid-5’-Monophosphate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of glutamic acid derivatives and their reactions.
Biology: The compound is studied for its role in various biological processes, particularly those involving amino acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily experimental at this stage.
Mechanism of Action
The mechanism of action of Pyridoxyl-Glutamic Acid-5’-Monophosphate involves its interaction with specific enzymes and molecular targets. It is known to interact with histidinol-phosphate aminotransferase and branched-chain-amino-acid aminotransferase in Escherichia coli (strain K12) . These interactions suggest that the compound plays a role in amino acid metabolism and related pathways.
Comparison with Similar Compounds
Pyridoxyl-Glutamic Acid-5’-Monophosphate can be compared with other similar compounds, such as:
Pyridoxal 5’-phosphate: This compound is the active form of vitamin B6 and serves as a coenzyme in various enzymatic reactions.
N-Pyridoxyl-D-Glutamic Acid-5’-Monophosphate: This compound is another derivative of glutamic acid and shares similar properties and applications.
Properties
Molecular Formula |
C13H20N2O9P+ |
---|---|
Molecular Weight |
379.28 g/mol |
IUPAC Name |
(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid |
InChI |
InChI=1S/C13H19N2O9P/c1-7-12(18)9(8(4-14-7)6-24-25(21,22)23)5-15-10(13(19)20)2-3-11(16)17/h4,10,15,18H,2-3,5-6H2,1H3,(H,16,17)(H,19,20)(H2,21,22,23)/p+1/t10-/m0/s1 |
InChI Key |
JMRKOGDJNHPMHS-JTQLQIEISA-O |
Isomeric SMILES |
CC1=[NH+]C=C(C(=C1O)CN[C@@H](CCC(=O)O)C(=O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=[NH+]C=C(C(=C1O)CNC(CCC(=O)O)C(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
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